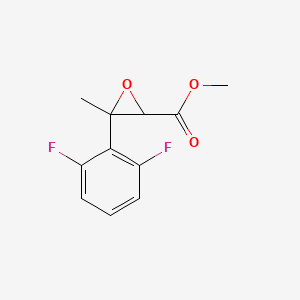

Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate

Description

Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate is an epoxide-containing ester characterized by a substituted oxirane ring. The molecule features a 2,6-difluorophenyl group and a methyl group attached to the oxirane ring, with a methyl ester at the C2 position. The fluorine atoms likely enhance lipophilicity and metabolic stability, while the ester group may influence hydrolysis kinetics and bioavailability .

Properties

Molecular Formula |

C11H10F2O3 |

|---|---|

Molecular Weight |

228.19 g/mol |

IUPAC Name |

methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C11H10F2O3/c1-11(9(16-11)10(14)15-2)8-6(12)4-3-5-7(8)13/h3-5,9H,1-2H3 |

InChI Key |

XAGVAZGFFZYYCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C(=O)OC)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Preparation Methods

Carbonyl Compound Formation

The starting carbonyl compound is typically a ketone or aldehyde functionalized with the 2,6-difluorophenyl group. This precursor can be synthesized via standard aromatic substitution or coupling reactions using fluorinated benzene derivatives.

Epoxidation via Sulfonium Ylide (Corey-Chaykovsky Reaction)

A widely used and industrially favored method for epoxide formation involves the Corey-Chaykovsky reaction, where a sulfonium ylide reacts with the carbonyl compound to form the oxirane ring. The sulfonium ylide is generated in situ from sulfonium salts under strongly basic conditions.

- Sulfonium Ylide Generation: Common sulfonium salts include trimethylsulfonium methyl sulfate and trimethylsulfonium halides. These salts react with a strong base (e.g., sodium hydride, potassium carbonate) to form the ylide.

- Epoxidation Reaction: The ylide attacks the carbonyl carbon, resulting in ring closure to form the epoxide.

Alternative Epoxidation Method Using DMSO-Me2SO4 Sulfonium Salt System

A patented method (CN102491959B) describes the preparation of oxirane derivatives using a dimethyl sulfoxide (DMSO) and dimethyl sulfate (Me2SO4) reaction to form a DMSO-Me2SO4 sulfonium salt. This salt then reacts with the carbonyl compound in the presence of a catalyst and alkali to yield the epoxide.

- Catalysts: Tertiary amines, quaternary ammonium salts, or polyethylene glycols.

- Advantages: This method is clean, efficient, and suitable for scale-up, producing fewer by-products and requiring simpler operation compared to traditional sulfonium salts derived from dimethyl sulfide.

- Environmental Benefit: Avoids the use of malodorous and volatile dimethyl sulfide, improving safety and environmental impact.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 2,6-difluorophenyl carbonyl precursor | Fluorobenzene derivatives, coupling agents | Established aromatic substitution or coupling |

| 2 | Preparation of sulfonium salt or DMSO-Me2SO4 sulfonium salt | Dimethyl sulfoxide + dimethyl sulfate (for DMSO-Me2SO4 salt) or trimethylsulfonium salts | Base: NaH, K2CO3 or similar |

| 3 | Generation of sulfonium ylide | Base deprotonation of sulfonium salt | Strong base required |

| 4 | Epoxidation reaction | Reaction of ylide with carbonyl compound | Catalyst presence (tertiary amines, quaternary ammonium salts) |

| 5 | Purification | Chromatography or crystallization | To isolate pure methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate |

| Parameter | Corey-Chaykovsky (Trimethylsulfonium Salts) | DMSO-Me2SO4 Sulfonium Salt Method (CN102491959B) |

|---|---|---|

| Sulfonium Salt Source | Derived from dimethyl sulfide (malodorous) | Derived from dimethyl sulfoxide and dimethyl sulfate (odorless) |

| Base Used | Sodium hydride, potassium carbonate | Alkali with catalyst (tertiary amines, quaternary ammonium salts) |

| Reaction Efficiency | High, but with handling issues | High, cleaner, suitable for scale-up |

| By-products | Possible sulfur-containing impurities | Minimal by-products |

| Environmental Impact | Poor due to volatile dimethyl sulfide | Improved, less pollution |

| Operational Complexity | Moderate to high | Lower, simpler operation |

- The preparation of this compound is effectively achieved via epoxidation of the corresponding carbonyl compound using sulfonium ylide chemistry.

- The Corey-Chaykovsky reaction remains a classical and reliable approach but suffers from environmental and safety concerns due to the use of dimethyl sulfide-derived sulfonium salts.

- The innovative DMSO-Me2SO4 sulfonium salt method offers a cleaner, more efficient, and scalable alternative, minimizing hazardous by-products and operational difficulties.

- Catalysts such as tertiary amines and quaternary ammonium salts play a crucial role in facilitating the epoxidation reaction in the DMSO-Me2SO4 system.

- This methodology is broadly applicable for synthesizing various oxirane derivatives, including those used as intermediates in pharmaceuticals and agrochemicals.

| Property | Data |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C11H10F2O3 |

| Molecular Weight | ~228.19 g/mol |

| Functional Groups | Oxirane (epoxide), methyl ester, difluorophenyl |

| Key Synthetic Step | Epoxidation of carbonyl precursor via sulfonium ylide |

| Common Bases | Sodium hydride, potassium carbonate |

| Catalysts | Tertiary amines, quaternary ammonium salts, polyethylene glycols |

| Environmental Considerations | DMSO-Me2SO4 method preferred for cleaner synthesis |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate, we compare it with structurally or functionally analogous compounds from literature.

Table 1: Key Properties of this compound and Analogues

Structural and Functional Comparisons

Epoxide vs. Piperazine Derivatives :

- The target compound’s epoxide group contrasts with RA[4,5]’s piperazine core. Epoxides are electrophilic and prone to nucleophilic attack, making them reactive intermediates. In contrast, piperazines (e.g., RA[4,5]) often serve as bioisosteres in drug design, enhancing solubility or receptor binding .

- Both compounds share a 2,6-difluorophenyl group, which improves metabolic stability and membrane permeability. RA[4,5] achieved 95% purity (UHPLC), suggesting fluorinated aromatics can be synthesized with high efficiency .

Ester Functionality :

- The methyl ester in the target compound may hydrolyze to a carboxylic acid under basic conditions, similar to sulfonylurea herbicides like triflusulfuron methyl. However, sulfonylureas feature triazine rings and sulfonylurea linkages, which confer herbicidal activity via acetolactate synthase (ALS) inhibition . The target compound lacks these groups, implying divergent applications.

Fluorination Patterns: The 2,6-difluoro substitution on the phenyl ring is shared with RA[4,5].

Application Potential

- The target compound’s epoxide group positions it as a precursor for diols, amines, or other derivatives via ring-opening reactions. In contrast, RA[4,5]’s piperazine core and sulfonylureas’ triazine motifs are tailored for specific biological targets (e.g., enzymes or receptors) .

Biological Activity

Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate (CAS No. 1514155-90-8) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 228.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1514155-90-8 |

The biological activity of this compound is largely attributed to its oxirane ring structure, which exhibits high reactivity. This reactivity allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to:

- Inhibition of Enzyme Activity : The compound may inhibit various enzymes by modifying their active sites.

- Interaction with Cellular Pathways : It can affect signaling pathways by altering protein function, which may have implications in cancer biology and other diseases.

Cytotoxicity and Cell Viability

In vitro studies are crucial for understanding the cytotoxic effects of chemical compounds. For example, analogs of this compound were assessed for their cytotoxicity in B16F10 melanoma cells:

- Cell Viability Assays : Analog compounds did not exhibit cytotoxicity at concentrations ≤20 µM over 48 and 72 hours . This suggests that this compound may be safe for use in biological systems at certain concentrations.

Case Studies

-

Study on Tyrosinase Inhibition :

- Compounds similar to this compound were tested for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production.

- Results indicated significant inhibition at various concentrations, highlighting the potential for these compounds in cosmetic and therapeutic applications targeting hyperpigmentation .

-

Enzyme-Catalyzed Reactions :

- The compound has been utilized as a substrate in studies examining enzyme-catalyzed reactions involving oxiranes. These studies help elucidate the reactivity and specificity of the compound towards different enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification or epoxidation. For example, analogous oxirane derivatives are prepared using sulfuric acid as a catalyst under reflux conditions to ensure complete conversion . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield and purity. Monitoring by thin-layer chromatography (TLC) helps track reaction progress.

Q. How can the structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to identify the oxirane ring, methyl ester, and difluorophenyl substituents.

- IR Spectroscopy : Detect ester carbonyl (~1740 cm) and epoxide ring (~1250 cm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (CHFO, exact mass 242.0756).

- X-ray Crystallography : For definitive structural confirmation, employ SHELX or ORTEP-III for refinement .

Q. What solvents and storage conditions are recommended for this compound to maintain stability?

- Methodological Answer : Store in anhydrous conditions (e.g., under nitrogen or argon) at –20°C to prevent hydrolysis of the epoxide ring. Use aprotic solvents like dichloromethane or dimethyl sulfoxide (DMSO) for dissolution. Avoid prolonged exposure to moisture or acidic/basic environments, which may degrade the oxirane moiety .

Advanced Research Questions

Q. How does the electronic nature of the 2,6-difluorophenyl group influence the compound’s reactivity in ring-opening reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms increase the electrophilicity of the oxirane ring, making it more susceptible to nucleophilic attack. For example, reaction with amines or thiols can yield β-amino alcohols or sulfides. Monitor regioselectivity using kinetic vs. thermodynamic control (e.g., varying temperature) and characterize products via F NMR to track fluorine environments .

Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., cell permeability, metabolic stability). Perform:

- Dose-Response Curves : Confirm activity across multiple concentrations.

- Metabolic Stability Assays : Use liver microsomes to assess degradation.

- Molecular Docking : Compare binding modes in target proteins (e.g., enzymes with conserved active sites) .

Q. How can computational methods predict the compound’s potential as a bioactive intermediate in drug discovery?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Electrostatic Potential Maps : Identify reactive sites on the oxirane ring.

- ADMET Properties : Predict absorption, distribution, and toxicity via tools like SwissADME.

- Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., kinases or GPCRs) .

Q. What experimental approaches can elucidate the stereochemical outcomes of asymmetric epoxidation reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.